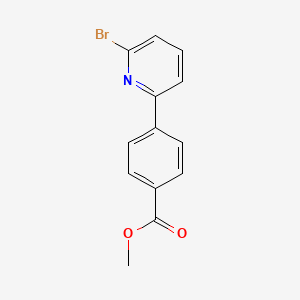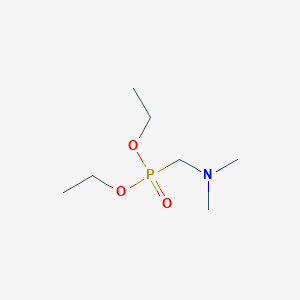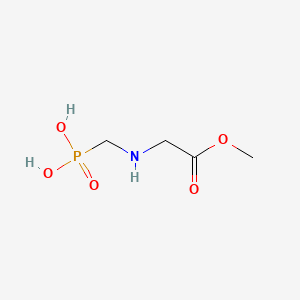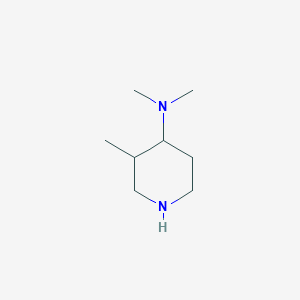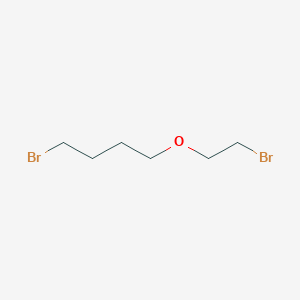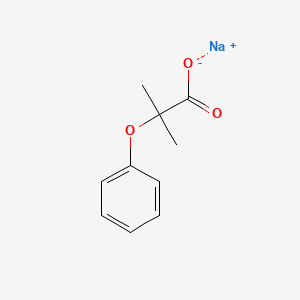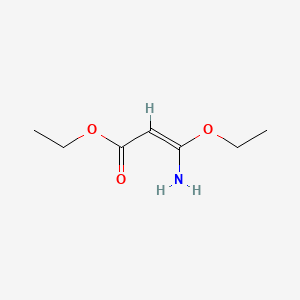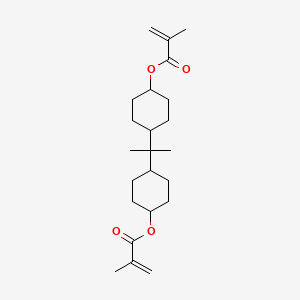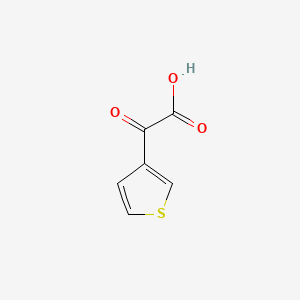
1,1,2-Trifluoropenta-1,4-diene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,1,2-Trifluoropenta-1,4-diene involves fluorination reactions. One common method is the dehydrofluorination of suitable precursors. Researchers have explored different synthetic routes, including the use of allylmagnesium compounds and bromotrifluoroethylene derivatives . These methods allow controlled introduction of fluorine atoms into the diene backbone.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactions
- Chemical Properties: Studies on the chemical properties of 1,1,2-trifluoropentadienes have revealed unique reactions and product formations. For instance, certain dienes exhibit the ability to react with themselves, forming perfluorocyclobutyl derivatives. They also show diverse reactions with compounds like phenylmagnesium bromide and ethanol, leading to various addition products (Patton & Tarrant, 1982).
Polymerization and Material Science
- Polymers and Telomers Formation: Research into the polymerization of perfluoro-1,4-pentadiene has yielded interesting insights. Under different conditions, the monomer undergoes transformation, producing polymers with varying properties like rubbery or grainy textures. These findings are significant for material science applications (Fearn, Brown & Wall, 1966).
Crystal Structure
- Crystal and Molecular Structure: The study of 1,1,2-trifluorobuta-1,3-diene's crystal and molecular structure offers insights into its physical properties. Understanding the crystal structure is crucial for applications in crystallography and materials engineering (Lentz, 2003).
Catalysis and Synthesis
- Catalytic Applications: Research in nickel-catalyzed allylic C(sp3)–F bond activation demonstrates the potential of using trifluoromethyl groups in synthetic chemistry. This can lead to innovative ways to synthesize compounds like difluoro-1,4-dienes (Ichitsuka, Fujita & Ichikawa, 2015).
Electrophilic Reactions
- Electrophilic Reaction Dynamics: Studies on electrophilic reactions, such as chlorofluorination and bromofluorination of certain dienes, have been explored. These reactions are vital for understanding the reactivity of complex molecules in organic chemistry (Chepick, Belen'kii, Petrov & German, 1993).
Eigenschaften
IUPAC Name |
1,1,2-trifluoropenta-1,4-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSXJTYKCBAUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297691 | |
| Record name | 1,1,2-trifluoropenta-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401-49-0 | |
| Record name | NSC117342 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,2-trifluoropenta-1,4-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



